molecular formula C17H21N3O3S B8522843 1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine CAS No. 823197-36-0

1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine

Cat. No. B8522843
Key on ui cas rn: 823197-36-0
M. Wt: 347.4 g/mol
InChI Key: SDYDJCJGSYSJDS-UHFFFAOYSA-N
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Patent
US07485644B2

Procedure details

1-[5-(benzyloxy)pyridin-2-yl]-4-(methylsulfonyl)piperazine (120 g, 278 mmol) was dissolved in TFA (1.3 L) and the reaction heated to reflux, with stirring, for 3 hours then cooled to room temperature. The TFA was then removed in vacuo and the residue azeotroped with toluene (2×300 mL). The resulting liquor was diluted with DCM (100 mL) and slowly neutralised to pH8 with sat. NaHCO3 (700 mL). The suspension was filtered, washed with water, minimum DCM and ether and dried to give 6-[4-(methylsulfonyl)piperazin-1-yl]pyridin-3-ol as a beige solid (69 g, 270 mol, 97%).
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([N:15]2[CH2:20][CH2:19][N:18]([S:21]([CH3:24])(=[O:23])=[O:22])[CH2:17][CH2:16]2)=[N:13][CH:14]=1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[CH3:24][S:21]([N:18]1[CH2:17][CH2:16][N:15]([C:12]2[N:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)[CH2:20][CH2:19]1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)N1CCN(CC1)S(=O)(=O)C
Name
Quantity
1.3 L
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The TFA was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (2×300 mL)
ADDITION
Type
ADDITION
Details
The resulting liquor was diluted with DCM (100 mL) and slowly neutralised to pH8 with sat. NaHCO3 (700 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water, minimum DCM and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCN(CC1)C1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 270 mol
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97122.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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